1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O2/c1-2-13-6-8-16(9-7-13)25-11-10-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)12-14/h3-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQOINCVPTHEBKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one represents a novel class of heterocyclic compounds that have garnered attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
This structure features a dihydropyridazinone core linked to an oxadiazole moiety, which is known for its role in enhancing biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of oxadiazole exhibit significant anticancer properties. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, a related study demonstrated that oxadiazole derivatives possess inhibitory effects against multiple cancer types, including colorectal and breast cancers. The average IC50 values for these compounds ranged from 10 µM to 20 µM , indicating moderate potency in vitro against human cancer cell lines such as HeLa (cervical carcinoma) and MCF7 (breast cancer) .
Antimicrobial Activity
The antimicrobial efficacy of oxadiazole derivatives has been well-documented. In a comparative analysis, the synthesized compounds exhibited notable activity against both gram-positive and gram-negative bacteria. For example, compounds structurally similar to the target compound showed IC50 values ranging from 15 µM to 30 µM against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Target Bacteria | IC50 (µM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 25 |
| Compound C | Bacillus cereus | 20 |
Anti-inflammatory Properties
The anti-inflammatory potential of oxadiazole derivatives has also been explored. The compound is believed to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory pathway. In vitro studies have shown that certain oxadiazole derivatives can reduce prostaglandin synthesis by up to 40% , indicating a strong anti-inflammatory effect .
The biological activities of this compound are primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymes : The compound demonstrates inhibitory effects against various enzymes involved in cancer progression and inflammation.
- Cell Cycle Arrest : It has been observed that this compound induces cell cycle arrest in the G2/M phase in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Modulation : The compound may modulate ROS levels within cells, contributing to its anticancer effects.
Case Studies
A notable case study involved the synthesis and biological evaluation of several oxadiazole derivatives where one derivative closely related to our target compound was tested for its cytotoxicity against liver carcinoma (HUH7) cells. The study reported an IC50 value of 10.1 µM , which was significantly lower than that of standard chemotherapeutics like 5-Fluorouracil .
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex molecular structure characterized by the presence of a dihydropyridazine ring, an oxadiazole moiety, and ethyl and fluorine substituents. Its molecular formula is , with a molecular weight of approximately 374.37 g/mol. The unique arrangement of these functional groups contributes to its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one. Research indicates that derivatives of pyridazine and oxadiazole exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A synthesized derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells (MCF-7), outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM) .
- Case Study 2 : Another study reported that compounds containing the oxadiazole ring showed promising growth-inhibitory effects across multiple cancer cell lines, suggesting that structural modifications can enhance their anticancer activity .
Anticonvulsant Properties
The compound's derivatives have also been evaluated for anticonvulsant activity. In a picrotoxin-induced convulsion model, certain analogues exhibited significant protective effects, indicating their potential as therapeutic agents for seizure disorders.
- Case Study 3 : A specific analogue showed a median effective dose (ED50) of 18.4 mg/kg with a protection index (PI) of 9.2, highlighting its efficacy and safety profile .
Biochemical Interactions
Research has shown that the incorporation of electronegative groups like fluorine enhances the lipophilicity and bioavailability of these compounds, facilitating better interaction with cellular targets .
Synthetic Approaches
The synthesis of this compound typically involves several key steps:
- Formation of the Oxadiazole Ring : Achieved through cyclization reactions involving hydrazides and carboxylic acids.
- Synthesis of the Dihydropyridazine Core : Utilizes methods such as Hantzsch synthesis to construct the heterocyclic framework.
- Coupling Reactions : Final assembly through amide bond formation using coupling reagents like EDCI or DCC .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a class of dihydropyridazinone derivatives with diverse substituents. Below is a structural and functional comparison with analogs from the literature:
Key Structural Differences
- Substituent at Position 1: Target Compound: 4-ethylphenyl group (C₈H₉). Compound: 4-methylphenyl (C₇H₇), reducing steric bulk compared to ethyl . Compound: 4-chlorophenyl (C₆H₄Cl), similar to but paired with a pyrazolyl-pyridinyl group .
- Substituent at Position 3: Target Compound: 3-(3-fluorophenyl)-1,2,4-oxadiazole (C₇H₄FN₂O), leveraging fluorine’s electron-withdrawing effects. Compound: 4-ethyl-5-(propadienylsulfanyl)-4H-1,2,4-triazole (C₇H₈N₃S), introducing a sulfur atom for redox activity . Compound: Pyrazol-3-yl linked to a chlorinated trifluoromethylpyridine (C₁₃H₅ClF₃N₃), combining halogen and trifluoromethyl groups for enhanced binding .
Data Tables
Table 1: Molecular and Structural Comparison
Table 2: Hypothetical Property Comparison
Research Findings and Analysis
- Electron-Withdrawing Effects : The 3-fluorophenyl group in the target compound may enhance binding to electron-rich enzyme pockets compared to methoxy () or chlorophenyl () analogs .
- Bioisosteric Replacement : The oxadiazole ring in the target compound acts as a bioisostere for ester or amide groups, improving metabolic stability relative to ’s pyrazolyl-pyridinyl moiety .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(4-ethylphenyl)-3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydropyridazin-4-one, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the preparation of substituted phenyl and oxadiazole precursors. Key steps include cyclocondensation of intermediates (e.g., hydrazine derivatives with carbonyl-containing moieties) and functional group transformations. Optimization requires control of solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts (e.g., acetic anhydride or POCl₃) to improve yields. Purification via column chromatography or recrystallization is critical for isolating the final product .
- Example : A related dihydropyridazinone compound was synthesized via a three-step route, achieving 62% yield by adjusting reaction time and solvent polarity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with programs like SHELXL for refinement . Complement with spectroscopic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions and ring systems.
- HPLC-MS : Verify purity and molecular weight.
Q. What preliminary biological assays are recommended to assess its bioactivity?
- Methodology : Screen against target enzymes (e.g., kinases) or receptors using:
- In vitro assays : Fluorescence polarization for binding affinity.
- Cell-based assays : Measure cytotoxicity (MTT assay) or apoptosis markers (caspase-3 activation).
- Example : Analogous compounds with fluorophenyl groups showed IC₅₀ values <10 μM in kinase inhibition assays .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity and reactivity?
- Methodology : Perform structure-activity relationship (SAR) studies:
Synthesize derivatives with varied substituents (e.g., electron-withdrawing vs. donating groups).
Compare pharmacokinetic properties (LogP, solubility) and target binding (via molecular docking).
- Data Contradiction : Fluorophenyl analogs exhibit higher metabolic stability but lower solubility than methoxyphenyl derivatives. For example, a 3-fluorophenyl variant showed 2.5-fold higher plasma half-life but reduced aqueous solubility (0.12 mg/mL vs. 0.45 mg/mL) .
Q. How can discrepancies in crystallographic data (e.g., twinned crystals) be resolved during structural analysis?
- Methodology :
- Use SHELXD/SHELXE for twinned data refinement .
- Validate with complementary techniques (e.g., powder XRD or DFT calculations).
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodology :
Molecular docking : Use AutoDock Vina or Glide to model interactions with active sites.
MD simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS).
- Example : Docking of a related oxadiazole-dihydropyridazinone compound into the ATP-binding pocket of EGFR revealed hydrogen bonds with Met793 and hydrophobic interactions with Leu788 .
Methodological Considerations Table
Contradictions and Resolutions
- Synthetic Yield vs. Purity : Higher temperatures (>120°C) may improve cyclization efficiency but risk side reactions. Resolution: Use gradient HPLC to isolate intermediates .
- Crystallographic Ambiguity : Twinned crystals complicate refinement. Resolution: Collect data from multiple crystals and merge datasets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
